Dihydroconiferyl alcohol

概要

説明

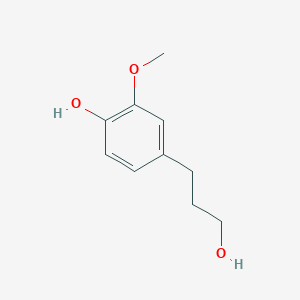

Dihydroconiferyl alcohol, also known as 3-(3-methoxy-4-hydroxyphenyl)-propan-1-ol, is an organic compound that belongs to the class of phenols. It is a naturally occurring compound found in various plants, including pine and cypress trees. This compound plays a significant role in the structural support and protection of plants .

準備方法

Synthetic Routes and Reaction Conditions: Dihydroconiferyl alcohol can be synthesized from coniferyl aldehyde through reduction reactions. One common method involves the use of borohydride exchange resin in methanol, which is highly regioselective and straightforward . Another method involves the Knoevenagel–Doebner reaction followed by Luche reduction, which has been used to synthesize highly deuterated coniferyl alcohol .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of lignocellulosic biomass followed by chemical treatments. The lignocellulosic material is subjected to reductive catalytic fractionation to obtain phenolic monomers, including this compound .

化学反応の分析

Enzymatic Dehydrogenation to Coniferyl Alcohol

Dihydroconiferyl alcohol serves as a precursor in lignin biosynthesis through dehydrogenation catalyzed by engineered enzymes. Studies demonstrate:

-

Eugenol oxidase (EUGO) mutants enhance selectivity for dehydrogenation. For example, the EUGO L381Q variant achieves 58% chemoselectivity for converting this compound to coniferyl alcohol, compared to 35% for wild-type enzymes .

-

Conversion rates depend on substrate size: this compound (178 ų) dehydrogenates faster than bulkier analogs like dihydrosinapyl alcohol (206 ų) .

| Enzyme Variant | Substrate | Conversion (%) | Chemoselectivity (%) |

|---|---|---|---|

| EUGO Wild-Type | This compound | 77 | 35 |

| EUGO L381Q | This compound | 58 | 58 |

| EUGO I427A | Dihydrosinapyl alcohol | >99 | 4 |

Chlorination Reactions

Aqueous chlorination of this compound generates halogenated derivatives:

-

Primary products : Spirocyclohexenediones (e.g., compounds 5 and 6 ) form via demethylation and chlorination at the phenolic ring .

-

Reaction with diazomethane yields epoxides (e.g., compound 8 ), confirmed by X-ray crystallography .

Reaction Pathway:

-

Demethylation of the guaiacyl group.

-

Chlorine substitution at positions 5 and 6.

-

Cyclization to form spiro structures.

Cross-Coupling with Hydroxystilbene Glucosides

This compound radicals cross-couple with hydroxystilbene glucosides (e.g., astringin) to form hybrid lignin structures:

-

4′-O-β coupling with astringin is exergonic (ΔG = -29.8 kcal/mol), forming benzodioxane units observed in Norway spruce lignin .

-

5′-β coupling disrupts aromaticity, resulting in less stable products .

| Coupling Partner | Coupling Position | ΔG (kcal/mol) | Stability |

|---|---|---|---|

| Astringin | 4′-O-β | -29.8 | High |

| Isorhapontin | 5′-β | -25.1 | Moderate |

Thermal Degradation and Bond Cleavage

This compound-derived lignin undergoes thermal degradation:

-

β-O-4 bond cleavage occurs preferentially over α-O cleavage, with bond dissociation enthalpies (BDE) of 52.3 kcal/mol (β-O) vs. 60.1 kcal/mol (α-O) .

-

Threo diastereomers exhibit higher thermal stability than erythro forms due to steric effects .

Enzymatic Hydroxylation

This compound undergoes hydroxylation via cytochrome P450 enzymes, forming 5-hydroxyconiferyl alcohol , a precursor to catechol lignins . This reaction alters lignin’s reactivity, enabling novel cross-linking patterns.

科学的研究の応用

Biological Applications

Cell Division Factor:

DCA has been identified as a significant factor in promoting cell division in various plant tissues. Notably, it has shown efficacy in stimulating growth in soybean callus cultures and enhancing cell division in tobacco callus and radish leaf senescence assays . The compound acts synergistically with other plant hormones, such as kinetin, indicating its potential utility in agricultural biotechnology for crop improvement.

Table 1: Biological Activity of this compound

| Plant Species | Effect Observed | Reference |

|---|---|---|

| Acer pseudoplatanus | Stimulated soybean callus growth | |

| Tobacco | Enhanced cell division | |

| Radish | Delayed leaf senescence |

Material Science Applications

DCA's interactions with other organic molecules have implications for material science. It can react with furfuryl alcohol to form various condensation products that may improve the properties of biocomposite materials. Research indicates that these interactions can enhance the mechanical properties of polymers through cross-linking mechanisms.

Case Study: Biocomposite Materials

A study explored the use of DCA in creating biocomposite materials with improved durability and mechanical strength. The incorporation of DCA into polymer matrices resulted in enhanced tensile strength and elasticity compared to control samples without DCA.

Pharmaceutical Applications

The potential for DCA as a precursor for pharmaceutical compounds has been investigated. It can be converted into dihydroconiferyl amine, which serves as a building block for various pharmaceuticals . This transformation is particularly valuable due to the compound's unique structural features that allow for diverse chemical modifications.

Table 2: Pharmaceutical Transformations of this compound

| Transformation | Product | Significance |

|---|---|---|

| Direct amination | Dihydroconiferyl amine | Building block for polymeric materials |

| Dehydrogenation | Coniferyl alcohol | Precursor for further synthetic pathways |

Environmental Impact and Sustainability

DCA's role in lignin biosynthesis highlights its importance in sustainable practices. By utilizing plant-derived compounds like DCA, researchers are exploring eco-friendly alternatives to synthetic chemicals in various applications, including agriculture and material science.

作用機序

Dihydroconiferyl alcohol exerts its effects primarily through its interaction with plant hormones and enzymes. It acts synergistically with kinetin to promote cell division and growth in plants . The compound also interacts with various enzymes involved in the biosynthesis of lignin, influencing the structural integrity of plant cell walls .

類似化合物との比較

- Coniferyl alcohol

- Sinapyl alcohol

- p-Coumaryl alcohol

Comparison: Dihydroconiferyl alcohol is unique in its ability to promote cell division and growth in plants, a property not commonly observed in other similar compounds . While coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol are also involved in lignin biosynthesis, this compound’s distinct role in plant growth regulation sets it apart .

生物活性

Dihydroconiferyl alcohol (DHCA), a phenolic compound derived from coniferyl alcohol, plays a significant role in plant metabolism and development. This article explores the biological activities of DHCA, focusing on its effects on cell division, its role in lignin biosynthesis, and its potential applications in material science.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a methoxy group and a hydroxy group attached to a propanol backbone. Its unique structure allows it to participate in various biochemical pathways, particularly those related to lignin formation in plants.

Role in Plant Growth and Development

Cell Division Factor : Research indicates that DHCA acts as a cell division factor in certain plant species. For instance, studies have shown that it stimulates the growth of soybean callus and promotes cell division in tobacco callus cultures . This suggests that DHCA may play a crucial role in regulating plant growth and development.

Lignin Biosynthesis : this compound is an important intermediate in the biosynthetic pathway of lignin, a key structural component of plant cell walls. It is produced from coniferyl alcohol through the action of coniferyl alcohol dehydrogenase (CADH). The incorporation of DHCA into lignin not only contributes to the mechanical strength of plants but also affects their resistance to pathogens.

Experimental Findings

- Synergistic Effects with Cytokinins : In laboratory assays, DHCA has been shown to act synergistically with kinetin (a type of cytokinin) to enhance soybean callus growth. This interaction indicates that DHCA may have distinct properties compared to traditional purine cytokinins .

- Inhibition of Pathogen Development : this compound has been identified among metabolites that exhibit inhibitory effects against certain pathogens. For example, it has been linked to the suppression of reproduction in Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease . This suggests potential applications in phytopathology.

Case Studies

- Study on Acer Species : A significant study isolated DHCA from the sap of Acer pseudoplatanus and demonstrated its ability to stimulate growth in soybean callus cultures. The compound was also found active in radish leaf senescence assays, although it showed inactivity in other tests for cytokinin activity .

- Biocatalytic Conversions : Recent studies have utilized this compound as a substrate for biocatalytic reactions, achieving high conversion rates with engineered enzymes. These studies highlight its potential as a platform chemical for producing valuable lignan compounds .

Comparative Analysis with Related Compounds

The following table summarizes this compound's characteristics compared to related phenolic compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C10H14O3 | Cell division factor; involved in lignin biosynthesis |

| Coniferyl Alcohol | C10H12O3 | Precursor to lignin; important for plant metabolism |

| Sinapyl Alcohol | C10H12O4 | Lignin precursor; contains an additional methoxy group |

| Guaiacol | C7H8O2 | Simple phenolic compound; used as an antiseptic |

Applications Beyond Plant Biology

This compound's unique properties extend beyond plant biology into material science. Its ability to form complexes with other organic molecules can enhance the mechanical properties of biocomposite materials, making it a candidate for applications in bioengineering.

特性

IUPAC Name |

4-(3-hydroxypropyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOMNLDJNQWJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177612 | |

| Record name | Benzenepropanol, 4-hydroxy-3-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-13-7 | |

| Record name | Dihydroconiferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroconiferyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2305-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 4-hydroxy-3-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCONIFERYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6399T797S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。